1H-Isoindole-1,3(2H)-dione, 2-(butylthio)-

Catalog No.
S11527760
CAS No.
17796-73-5
M.F
C12H13NO2S
M. Wt
235.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Isoindole-1,3(2H)-dione, 2-(butylthio)-

CAS Number

17796-73-5

Product Name

1H-Isoindole-1,3(2H)-dione, 2-(butylthio)-

IUPAC Name

2-butylsulfanylisoindole-1,3-dione

Molecular Formula

C12H13NO2S

Molecular Weight

235.30 g/mol

InChI

InChI=1S/C12H13NO2S/c1-2-3-8-16-13-11(14)9-6-4-5-7-10(9)12(13)15/h4-7H,2-3,8H2,1H3

InChI Key

GVURDWLNXBZCCM-UHFFFAOYSA-N

Canonical SMILES

CCCCSN1C(=O)C2=CC=CC=C2C1=O

1H-Isoindole-1,3(2H)-dione, 2-(butylthio)- is a member of the isoindole family, characterized by its unique structure that includes a butylthio group attached to the isoindole core. This compound, with the chemical formula C12H13NO2S and a molecular weight of 235.30 g/mol, is recognized for its diverse biological activities and applications in medicinal chemistry, organic synthesis, and material science . Isoindole derivatives are particularly notable for their potential therapeutic properties and utility as building blocks in organic synthesis.

  • Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, yielding sulfoxides or sulfones.
  • Reduction: Reduction can be performed using lithium aluminum hydride, leading to thiols or thioethers.
  • Substitution: Nucleophilic substitution reactions can occur where the butylthio group is replaced by other nucleophiles such as amines or alcohols.

The conditions for these reactions typically involve organic solvents like dichloromethane and catalysts such as palladium or gold, with temperatures ranging from room temperature to reflux conditions.

The biological activity of 1H-Isoindole-1,3(2H)-dione, 2-(butylthio)- has been explored in several contexts:

  • Protein Kinase Inhibition: It has been investigated as a potential inhibitor of protein kinase CK2, which could have implications in cancer therapy and antiviral treatments.
  • Fluorescent Probes: The compound exhibits properties suitable for use as fluorescent probes in biological imaging due to its aggregation-induced emission characteristics.
  • Antioxidant Activity: Related compounds have shown antioxidative properties, suggesting potential health benefits through the modulation of oxidative stress pathways .

Several synthetic routes are available for producing 1H-Isoindole-1,3(2H)-dione, 2-(butylthio)-. One common method involves cyclization reactions of acetylenic compounds under catalytic conditions. For example:

  • Cycloisomerization: Utilizing gold catalysts to promote the cyclization of acetylenic precursors can lead to isoindole derivatives.
  • Thioether Formation: The incorporation of the butylthio group can be achieved through various nucleophilic substitution strategies during synthesis.

The applications of 1H-Isoindole-1,3(2H)-dione, 2-(butylthio)- span multiple fields:

  • Medicinal Chemistry: Its role as a potential CK2 inhibitor positions it as a candidate for drug development targeting cancer and viral infections.
  • Organic Synthesis: The compound serves as a versatile building block in the construction of more complex molecular architectures.
  • Material Science: It is utilized in developing organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties .

Studies on the interactions of 1H-Isoindole-1,3(2H)-dione, 2-(butylthio)- with biological targets indicate its potential efficacy:

  • Mechanism of Action: As a CK2 inhibitor, it binds to the ATP-binding site of the kinase, inhibiting phosphorylation processes critical for cancer cell proliferation.
  • Molecular Targeting: Interaction studies have highlighted its ability to modulate pathways involving oxidative stress and inflammation through interactions with key enzymes like monoamine oxidase B and cyclooxygenase-2 .

Several compounds share structural similarities with 1H-Isoindole-1,3(2H)-dione, 2-(butylthio)-. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
4,5,6,7-tetrahalogeno-1H-isoindole-1,3(2H)-dionesHalogen substitutionsVarying potency as CK2 inhibitors
2-Ethyl-1H-isoindole-1,3(2H)-dithioneDifferent substituentsVariations in chemical reactivity
1H-Isoindole-1,3(2H)-dione, 2-butyl-4-nitroNitro group substitutionPotentially different biological activities
1H-Isoindole-1,3(2H)-dione derivatives with varying alkyl groupsVariations in alkyl side chainsAltered solubility and reactivity profiles

These comparisons highlight the uniqueness of 1H-Isoindole-1,3(2H)-dione, 2-(butylthio)- due to its specific butylthio group and the resulting implications for its chemical behavior and biological activity.

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Exact Mass

235.06669983 g/mol

Monoisotopic Mass

235.06669983 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

Explore Compound Types